

# Identifying the Protein Targets of phoBET1: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *phoBET1*

Cat. No.: *B14891679*

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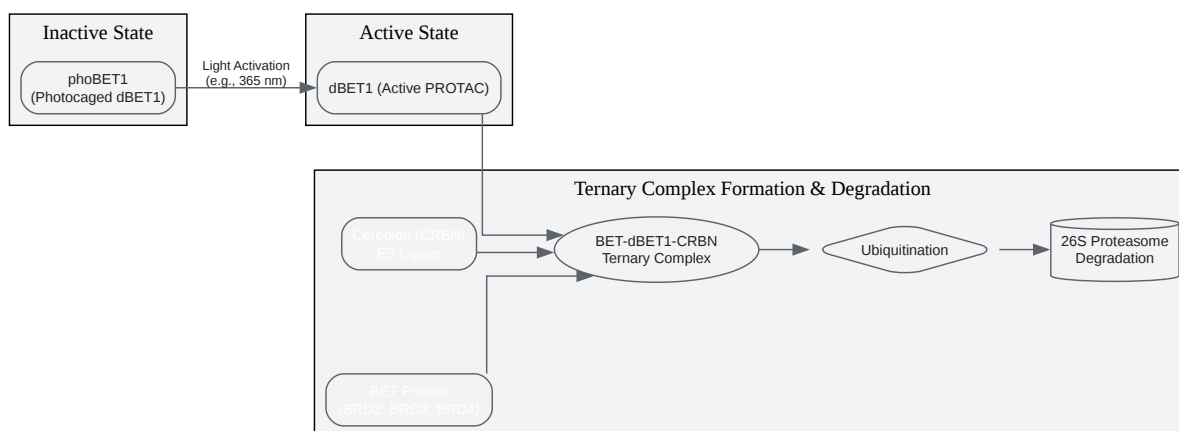
## Introduction

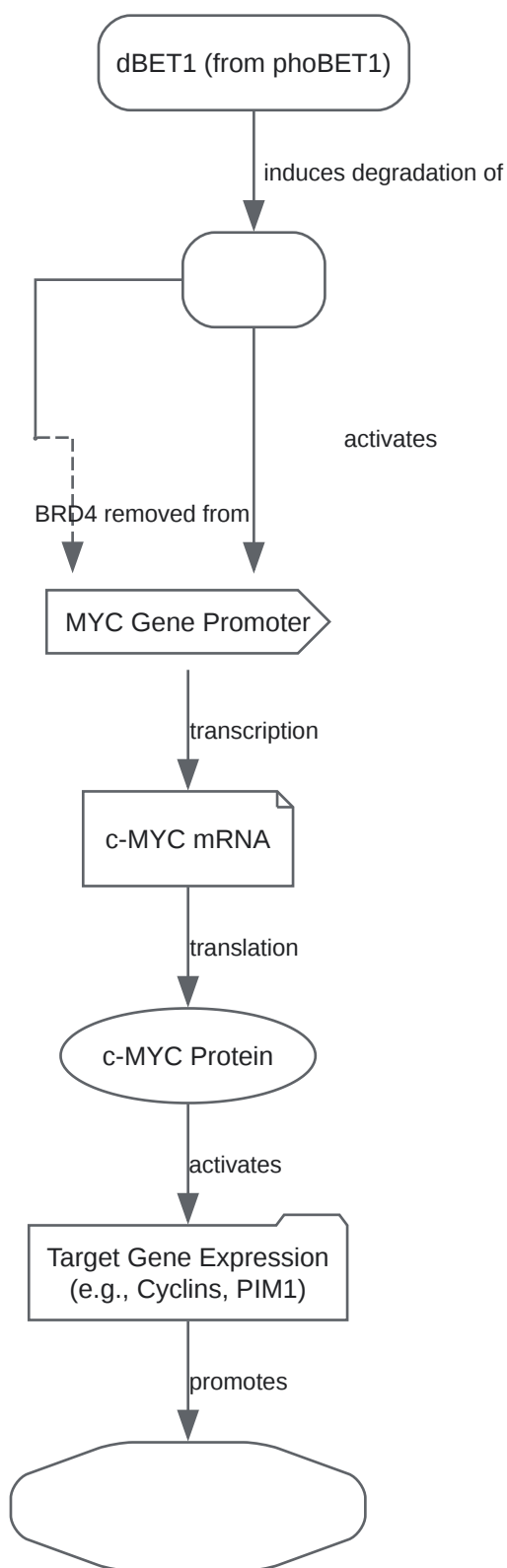
This technical guide provides a comprehensive overview of the photocaged chemical probe **phoBET1**, its mechanism of action, and its primary protein targets. **phoBET1** is a spatiotemporally controlled version of the potent BET (Bromodomain and Extra-Terminal domain) family protein degrader, dBET1. By incorporating a photolabile caging group, **phoBET1** remains inert until activated by a specific wavelength of light. This activation releases the active dBET1 molecule, which then selectively induces the degradation of its target proteins. This guide details the protein targets of activated **phoBET1** (dBET1), presents quantitative data on target engagement and degradation, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

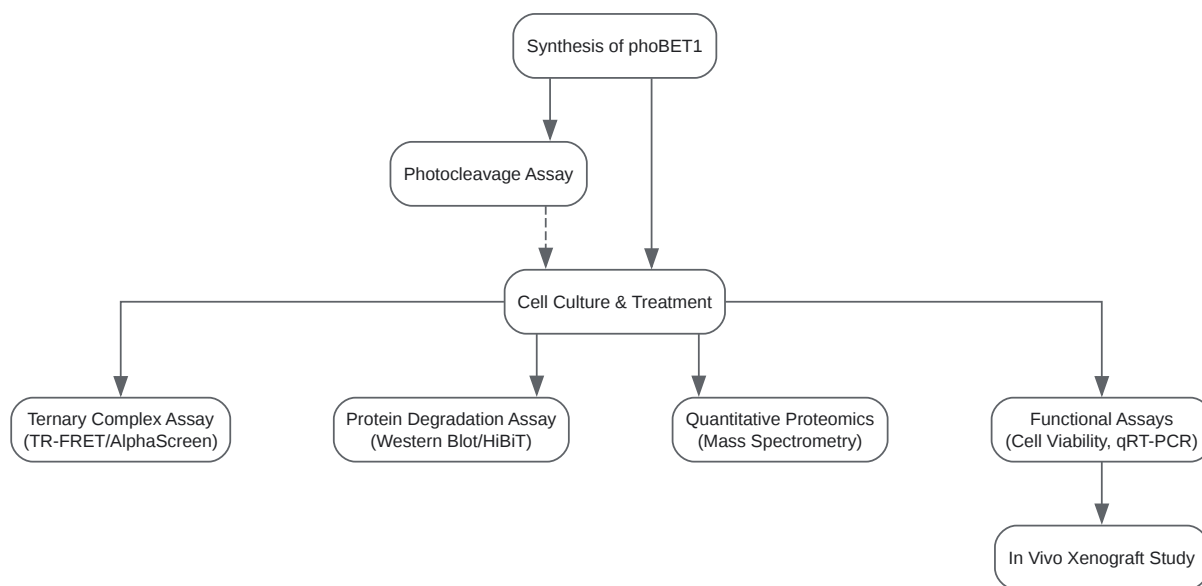
## Mechanism of Action: From Photocaged Precursor to Targeted Degradation

**phoBET1** is a PROTAC (Proteolysis Targeting Chimera) that has been rendered inactive by a photocleavable protecting group, often an o-nitrobenzyl derivative. This "caging" strategy prevents the molecule from binding to its target proteins or the E3 ligase complex. Upon irradiation with a specific wavelength of light (typically UV-A or near-infrared with upconversion nanoparticles), the caging group is cleaved, releasing the active degrader, dBET1.

Once activated, dBET1, a heterobifunctional molecule, simultaneously binds to a target protein and an E3 ubiquitin ligase. Specifically, the JQ1 moiety of dBET1 binds to the bromodomains of BET proteins, while the thalidomide-like moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.







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